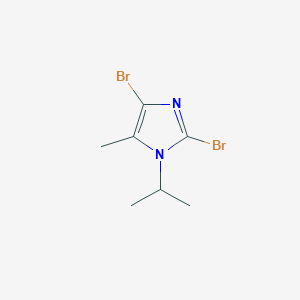

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC14665446

Molecular Formula: C7H10Br2N2

Molecular Weight: 281.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10Br2N2 |

|---|---|

| Molecular Weight | 281.98 g/mol |

| IUPAC Name | 2,4-dibromo-5-methyl-1-propan-2-ylimidazole |

| Standard InChI | InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)6(8)10-7(11)9/h4H,1-3H3 |

| Standard InChI Key | LTYCHYHPEIHVNB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(N1C(C)C)Br)Br |

Introduction

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole is a member of the imidazole family, which consists of five-membered aromatic heterocycles containing nitrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions, an isopropyl group at the 1 position, and a methyl group at the 5 position of the imidazole ring. The bromine substituents enhance its reactivity, making it a valuable intermediate in various chemical synthesis processes.

Synthesis and Characterization

The synthesis of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole involves several steps, including bromination and alkylation reactions. The conditions for these reactions, such as temperature, reaction time, and reagent concentrations, must be carefully controlled to optimize yield and selectivity.

Synthesis Steps:

-

Starting Materials: The synthesis typically begins with an imidazole derivative, which undergoes bromination to introduce the bromine atoms at the desired positions.

-

Alkylation: Following bromination, an alkylation step is performed to attach the isopropyl group at the 1 position and ensure the methyl group is correctly positioned at the 5 position.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the proton and carbon environments within the molecule.

-

Mass Spectrometry: Employed to determine the molecular weight and confirm the presence of bromine atoms.

Research Findings and Future Directions

Research on imidazole derivatives, including those with bromine substituents, continues to grow due to their versatility in organic synthesis and potential applications in medicinal chemistry. Future studies may focus on optimizing synthesis conditions, exploring new biological activities, and developing novel therapeutic agents based on these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume